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Compound of Interest

Compound Name: Diethyl 2-hydroxypentanedioate

Cat. No.: B008374 Get Quote

Introduction: Distinguishing Two Structurally
Similar α-Hydroxy Diesters
In the landscape of organic synthesis, α-hydroxy esters are pivotal building blocks, valued for

their dual functionality that allows for a wide array of chemical transformations. This guide

provides an in-depth comparative analysis of two important members of this class: Diethyl 2-
hydroxypentanedioate (also known as diethyl 2-hydroxyglutarate) and Diethyl Malate (diethyl

2-hydroxybutanedioate).

While both molecules share the core α-hydroxy diethyl ester motif, a subtle yet profound

structural difference dictates their chemical behavior and synthetic utility. Diethyl malate

possesses a second ester group in a β-position relative to the C2 hydroxyl's carbon, creating a

1,3-dicarbonyl-like relationship. In contrast, diethyl 2-hydroxypentanedioate features its

second ester in a γ-position. This guide will elucidate how this difference in spacing between

key functional groups governs their reactivity in fundamental organic reactions, providing

researchers and drug development professionals with the insights needed to select the

appropriate substrate for their synthetic targets.

Structural and Physicochemical Properties Analysis
The first step in understanding reactivity is a thorough analysis of molecular structure. Both

compounds are colorless to pale yellow liquids at room temperature and are soluble in common

organic solvents.[1]
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Caption: Molecular structures of Diethyl Malate and Diethyl 2-Hydroxypentanedioate.

The key distinction lies in the carbon backbone:

Diethyl Malate: A four-carbon butanedioate chain. The hydroxyl group is on C2, and the

second ester is on C4. The spatial relationship between the C2-hydroxyl and the C4-ester

carbonyl is 1,4.

Diethyl 2-Hydroxypentanedioate: A five-carbon pentanedioate chain.[2][3] The hydroxyl

group is on C2, and the second ester is on C5. The spatial relationship between the C2-

hydroxyl and the C5-ester carbonyl is 1,5.

This difference in spacing significantly influences the electronic environment and steric

accessibility of the reactive centers within each molecule.

Property
Diethyl Malate (Diethyl 2-
hydroxybutanedioate)

Diethyl 2-
hydroxypentanedioate
(Diethyl 2-
hydroxyglutarate)

CAS Number 7554-12-3 69134-53-8

Molecular Formula C₈H₁₄O₅ C₉H₁₆O₅[3]

Molecular Weight 190.19 g/mol 204.22 g/mol [3]

Key Structural Feature

α-hydroxy ester with a second

ester at the β-carbon (1,4-

relationship)

α-hydroxy ester with a second

ester at the γ-carbon (1,5-

relationship)

Topological Polar Surface Area 72.8 Å² 72.8 Å²

Comparative Reactivity Analysis
The reactivity of these diesters can be dissected by examining the behavior of their primary

functional groups: the C2-hydroxyl group and the two diethyl ester moieties.

Reactivity of the C2-Hydroxyl Group
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A. Oxidation to α-Keto Esters

The secondary alcohol in both molecules can be oxidized to the corresponding α-keto ester, a

valuable synthetic intermediate. Common oxidizing agents for this transformation include

chromic acid, Swern oxidation reagents, or Dess-Martin periodinane.[4]

The primary difference in reactivity arises from the electronic influence of the distal ester group.

In diethyl malate, the electron-withdrawing C4-ester group is closer to the C2-hydroxyl. This

proximity exerts a more potent inductive effect, which can influence the reaction kinetics. A

study on the chromic acid oxidation of diethyl malate showed that the reaction proceeds to form

the oxalacetic acid ester. The rate of this oxidation is slower than that of the parent malic acid,

a phenomenon attributed to both inductive and steric effects of the ethyl groups.

For diethyl 2-hydroxypentanedioate, the C5-ester group is further away, and its inductive

effect on the C2-hydroxyl is consequently weaker. While direct kinetic comparisons are scarce

in the literature, fundamental principles suggest that the oxidation of diethyl 2-
hydroxypentanedioate might proceed at a slightly different rate due to this diminished

electronic influence.

// Nodes for Diethyl Malate Pathway malate_start [label="Diethyl Malate"]; malate_product

[label="Diethyl 2-oxobutanedioate\n(Diethyl Oxalacetate)"];

// Nodes for Diethyl 2-hydroxypentanedioate Pathway glutarate_start [label="Diethyl 2-
Hydroxypentanedioate"]; glutarate_product [label="Diethyl 2-oxopentanedioate\n(Diethyl α-

ketoglutarate)"];

// Edges malate_start -> malate_product [label="[O]"]; glutarate_start -> glutarate_product

[label="[O]"];

// Invisible nodes for alignment subgraph { rank=same; malate_start; glutarate_start; } subgraph

{ rank=same; malate_product; glutarate_product; } }

Caption: A generalized experimental workflow for the oxidation of α-hydroxy diesters.

Summary and Synthetic Implications
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The seemingly minor difference of a single methylene group between Diethyl Malate and

Diethyl 2-hydroxypentanedioate leads to distinct reactive properties.

Feature Diethyl Malate
Diethyl 2-
Hydroxypentanedio
ate

Rationale

Oxidation

Forms diethyl 2-

oxobutanedioate.

Rate is influenced by

the proximate β-ester

group.

Forms diethyl 2-

oxopentanedioate.

Rate is less influenced

by the distal γ-ester

group.

The inductive effect of

the second ester

group is distance-

dependent.

Intramolecular

Cyclization

Unlikely under

standard conditions.

Forms a strained 4-

membered β-lactone.

Highly Favorable.

Forms a stable 5-

membered γ-lactone

upon hydrolysis. [5][6]

Thermodynamic

stability of the

resulting lactone ring

(γ > β). [7]

Ester Hydrolysis

Can be hydrolyzed.

Amenable to selective

enzymatic hydrolysis.

[8]

Can be hydrolyzed,

but may be

complicated by

competing

lactonization.

Proximity of functional

groups and potential

for intramolecular side

reactions.

Conclusion for the Synthetic Chemist:

Choose Diethyl Malate when the synthetic route requires a stable α-hydroxy diester that is

resilient to intramolecular cyclization, or when targeting derivatives of oxalacetic acid.

Choose Diethyl 2-hydroxypentanedioate when the goal is to synthesize α-ketoglutarate

derivatives or, crucially, when the target molecule is a γ-lactone or a derivative thereof. Its

propensity to form a stable 5-membered ring can be exploited as a key strategic step in a

synthetic pathway.

By understanding these fundamental differences in reactivity, researchers can make more

informed decisions in the design and execution of complex organic syntheses.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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